molecular formula C14H9NO4 B072752 Resorufin acetate CAS No. 1152-14-3

Resorufin acetate

Cat. No.: B072752
CAS No.: 1152-14-3
M. Wt: 255.22 g/mol
InChI Key: UJWKHDKBOVPINX-UHFFFAOYSA-N
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Description

Resorufin acetate is a fluorogenic substrate widely used in biochemical assays. It is a derivative of resorufin, a red fluorescent dye. The compound is known for its high fluorescence quantum yield and long excitation/emission wavelengths, making it an excellent choice for fluorescence and colorimetric analysis .

Mechanism of Action

Target of Action

Resorufin acetate is a versatile compound that has been widely utilized in the design of responsive probes specific for various bioactive species . These include cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules . The primary targets of this compound are therefore these bioactive species, which play crucial roles in various biological processes.

Mode of Action

This compound interacts with its targets through a mechanism known as "protection-deprotection" . For instance, in the presence of Co2+ and Cu+, both of the oxidative benzylic ether (C–O) bonds in probes were cleaved, resulting in a dramatic increase of the emission intensity . This interaction results in changes in the fluorescence properties of the compound, allowing for the detection of the target species.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific bioactive species being targeted. For example, when used as a probe for reactive sulfur species, it can affect redox signaling pathways . When used for the detection of cations and anions, it may influence ion transport and homeostasis .

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the generation of a fluorescent signal that can be detected and measured . This allows for the real-time, in situ detection of various biological molecules . The specific molecular and cellular effects of this compound’s action depend on the bioactive species being targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the detection limits of the probes for Pb 2+ and Hg 2+ were determined in a Tris–borate buffer . Additionally, the fluorescence properties of resorufin can be affected by pH, temperature, and the presence of other chemical species . Therefore, these factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Resorufin Acetate acts as a substrate for cytosolic aldehyde dehydrogenase (ALDH1A1) esterase activity . It is also a useful substrate for chymotrypsin . Upon enzymatic cleavage, the resorufin anion displays red fluorescence .

Cellular Effects

The effects of this compound on cells are primarily observed through its role as a fluorometric probe. It is used in the detection of various biological molecules in situ and in real-time . Its high selectivity and sensitivity, outstanding spatiotemporal resolution, and fast feedback make it a valuable tool in cellular biochemistry .

Molecular Mechanism

This compound’s mechanism of action is based on its enzymatic cleavage by ALDH1A1 and chymotrypsin . This cleavage results in the production of the resorufin anion, which exhibits red fluorescence . This fluorescence can be detected and measured, providing a means of monitoring the presence and activity of these enzymes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions and the biological molecules being studied. As a fluorometric probe, its effects can be observed and measured in real-time, providing immediate feedback .

Metabolic Pathways

This compound is involved in the metabolic pathways of the enzymes ALDH1A1 and chymotrypsin . It acts as a substrate for these enzymes, and its cleavage results in the production of the resorufin anion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be dependent on the specific experimental conditions and the biological molecules being studied. As a fluorometric probe, it can be used to monitor the activity of specific enzymes in situ .

Subcellular Localization

The subcellular localization of this compound would be dependent on the specific enzymes it is acting as a substrate for. For example, as a substrate for cytosolic ALDH1A1, it would be expected to be localized in the cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resorufin acetate can be synthesized through the acetylation of resorufin. The reaction typically involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Resorufin acetate undergoes hydrolysis to produce resorufin and acetic acid. This reaction is catalyzed by esterases, making it a useful substrate for enzyme assays .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fluorescence-Based Assays

Resorufin acetate is widely utilized in fluorescence assays due to its high quantum yield and stability. Its primary applications include:

  • Cell Viability Assays : this compound is employed in high-throughput screening to assess cell viability. Upon hydrolysis by esterases, it releases resorufin, which fluoresces and indicates cell health .
  • Enzyme Activity Measurement : It serves as a substrate for various enzymes, including cytosolic aldehyde dehydrogenase (ALDH) and chymotrypsin. Studies have demonstrated its effectiveness in measuring esterase activity in live cells .

This compound has been investigated for its potential in detecting microbial activity and as an antimicrobial agent:

  • Detection of Mycobacterium tuberculosis : A study identified resorufin-based compounds as potent inhibitors of Mycobacterium tuberculosis. The resorufin scaffold showed promising activity against drug-resistant strains, highlighting its potential in tuberculosis treatment .
  • Fluorescent Probes for Microbial Metabolism : The resazurin-resorufin system has been employed to quantify microbial metabolic activity in environmental samples. This method leverages the conversion of resazurin to resorufin as an indicator of microbial respiration .

Drug Discovery Applications

The unique properties of this compound have made it a valuable tool in drug discovery:

  • Phenotypic Screening : Researchers have utilized resorufin scaffolds to develop novel compounds with anti-tuberculosis activity. These compounds undergo prodrug activation, enhancing their efficacy against Mtb .
  • Structure-Activity Relationship Studies : Investigations into the modifications of the resorufin structure have led to the development of analogues with improved biological activity and selectivity against specific pathogens .

Case Studies

  • Esterase Activity Measurement :
    • In a study published in the Biochemical Journal, this compound was shown to be an excellent substrate for sheep liver cytosolic aldehyde dehydrogenase. The research provided insights into enzyme catalysis using this fluorogenic substrate .
  • Antimicrobial Screening :
    • A phenotypic-based discovery study revealed that nitrofuran-resorufin conjugates exhibited sub-micromolar inhibitory activity against Mtb, demonstrating the potential of resorufin derivatives as therapeutic agents against tuberculosis .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high fluorescence quantum yield and long excitation/emission wavelengths, which provide high sensitivity and selectivity in assays. Its ability to undergo hydrolysis specifically by esterases makes it a valuable tool in biochemical research .

Biological Activity

Resorufin acetate is a fluorogenic compound derived from resorufin, known for its applications in biological assays due to its fluorescent properties. This article explores its biological activity, focusing on its role as a substrate for various enzymes, its use in cell viability assays, and its potential applications in biomedical research.

This compound, with the chemical formula C12H11O4 and CAS number 1152-14-3, is characterized by its ability to fluoresce upon enzymatic hydrolysis. The compound is typically used in research settings to study enzyme activity and cellular processes due to its favorable spectral properties.

Enzymatic Activity

1. Substrate for Aldehyde Dehydrogenase:
this compound acts as an effective substrate for cytosolic aldehyde dehydrogenase (ALDH1A1). Upon hydrolysis by this enzyme, it releases resorufin, which emits fluorescence at approximately 571 nm (ex/em maxima = 585/571 nm) . This property allows researchers to monitor ALDH activity in various biological samples.

2. Hydrolysis by Chymotrypsin:
The compound is also a substrate for chymotrypsin, demonstrating rapid hydrolysis. Studies have shown that this compound can be hydrolyzed efficiently by chymotrypsin, making it a useful tool for studying proteolytic enzyme kinetics .

Applications in Cell Viability Assays

This compound has been utilized in cell viability assays, where it serves as a fluorogenic indicator of living cells. The hydrolysis of this compound by intracellular esterases results in the release of resorufin, which can be quantitatively measured using fluorescence microscopy or spectrophotometry.

Case Studies

Study 1: Fluorescence Response in Cell Lines
In one study, HL60 (human leukemia) and P388 (mouse lymphocyte) cell lines were treated with this compound. The fluorescence intensity correlated positively with cell density and incubation time, allowing detection of viable cells at concentrations as low as 1000 cells per well . This demonstrates the compound's sensitivity compared to traditional methods like MTT assays.

Study 2: Stability Under Physiological Conditions
Another investigation highlighted the instability of this compound under physiological pH conditions, which can affect its applicability in live-cell imaging. Modifications to enhance stability while maintaining fluorescence have been explored .

Comparative Analysis of Resorufin Derivatives

To better understand the biological activity of this compound, a comparison with other derivatives was conducted:

CompoundEmission Wavelength (nm)Substrate for EnzymeStability
This compound585ALDH1A1, ChymotrypsinModerate
Resorufin590Various enzymesHigh
Modified ResorufinsVariableSpecific enzymesEnhanced

Properties

IUPAC Name

(7-oxophenoxazin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c1-8(16)18-10-3-5-12-14(7-10)19-13-6-9(17)2-4-11(13)15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWKHDKBOVPINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150983
Record name Resorufin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152-14-3
Record name Resorufin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorufin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Resorufin acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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